2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and a butylpropanamide moiety. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide can be achieved through multiple synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate is then reacted with butylamine under microwave irradiation to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation can be scaled up for industrial applications, and the reaction conditions can be optimized to improve yield and purity. The choice of solvents and reagents, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The amino group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the butylpropanamide moiety.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
4-[(4-Hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-ones: Compounds with potent antibacterial activity.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide is unique due to the presence of the butylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-butylpropanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-4-5-11-8(15)7(2)14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
InChI Key |
SMDIRTNWJJFDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.